molecular formula C6H8IN3O B1417808 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol CAS No. 1135283-16-7

5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol

Cat. No. B1417808
M. Wt: 265.05 g/mol
InChI Key: ZNZVGGHTNYVXPV-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, also known as N,2-Dimethyl-6-hydroxy-5-iodopyrimidin-4-amine, is a chemical compound with the molecular formula C6H8IN3O . It has a molecular weight of 265.05169 .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with an iodine atom at the 5th position, a methyl group at the 2nd position, and a methylamino group at the 6th position .

Scientific Research Applications

Microwave Assisted Reactions

5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol has been utilized in microwave-assisted tandem Heck-Sonogashira cross-coupling reactions. This process generates novel 5-enynyl substituted pyrimidines, which can be transformed into functionalized pyrido[2,3-d]pyrimidines through a silver-catalyzed cyclization reaction (Liu et al., 2014).

Inhibitor Synthesis

The compound has been found effective as an inhibitor of thymidylate synthetase, a key enzyme in DNA synthesis. It has shown to bind to dihydrofolic reductase about as well as the substrate, dihydrofolate, and is synthesized from commercially available materials (Baker & Santi, 1965).

Anticancer and Anti-Inflammatory Agents

It's involved in the synthesis of novel pyrazolopyrimidines derivatives, which have been evaluated for their cytotoxic and anti-5-lipoxygenase inhibition activities, showing potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Novel Pyrimidinones Synthesis

The synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones has been described, which have potential as pharmaceuticals or agrochemicals due to their inherent biological activity (Craciun et al., 1998).

Food-Borne Carcinogen Synthesis

This compound plays a role in the synthesis of food-borne carcinogens, like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, by providing an easy method for its synthesis (Bavetta et al., 1997).

Future Directions

The future directions for the study and application of 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol are not provided in the search results. This could be an area of interest for future research, given the compound’s unique structure and potential for synthesis .

properties

IUPAC Name

5-iodo-2-methyl-4-(methylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZVGGHTNYVXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)I)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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